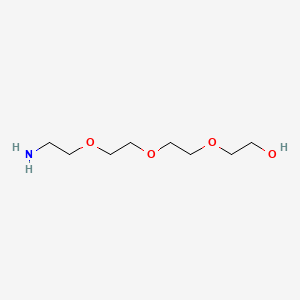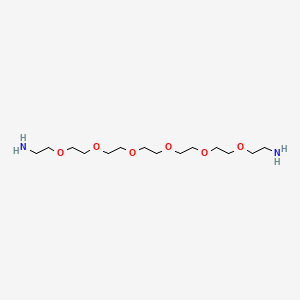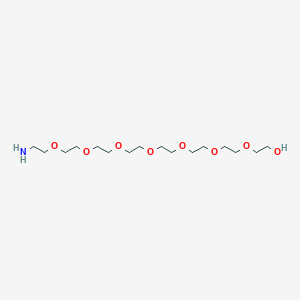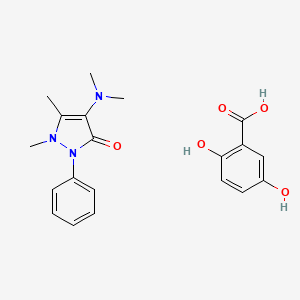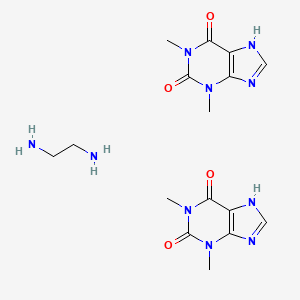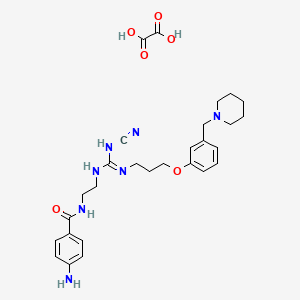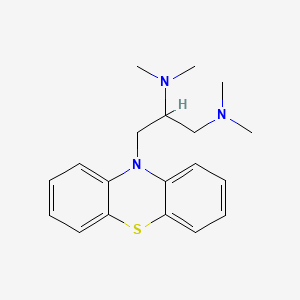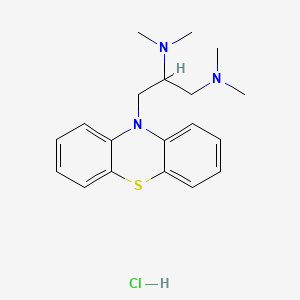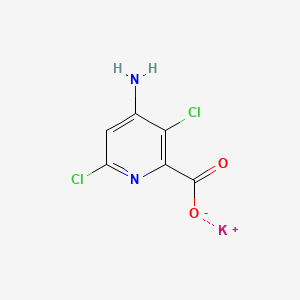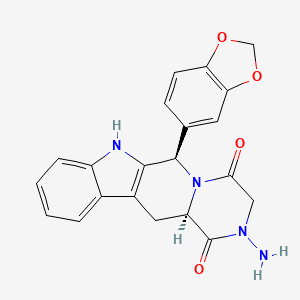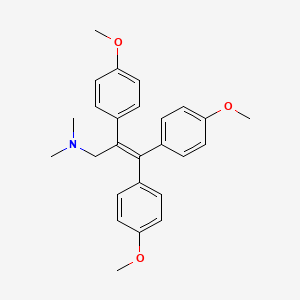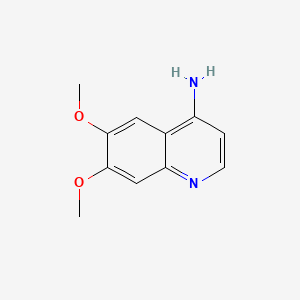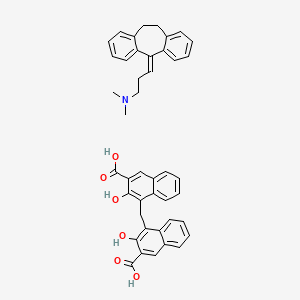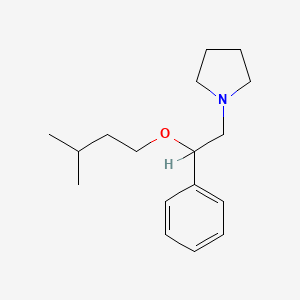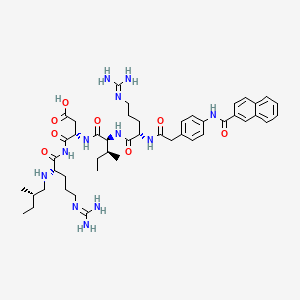
(S)-N2-((4-((2-Naphthalenylcarbonyl)amino)phenyl)acetyl)-L-arginyl-L-isoleucyl-L-alpha-aspartyl-N-(2-methylbutyl)-L-argininamide
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s role or use, if known.
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This includes its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Cholecystokinin Research
Research on cholecystokinin, a biologically active peptide, has demonstrated the synthesis of derivatives like N-acetyl-O-sulfate-L-tyrosyl-L-methionyl-glycyl-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalanine amide. These derivatives, including ones structurally similar to (S)-N2-((4-((2-Naphthalenylcarbonyl)amino)phenyl)acetyl)-L-arginyl-L-isoleucyl-L-alpha-aspartyl-N-(2-methylbutyl)-L-argininamide, have been shown to be potent in stimulating the contraction of the guinea pig gall bladder and releasing amylase from pancreatic acinar cells (Bodanszky et al., 2009).
Platform Chemicals in Pharmaceutical Industries
The compound's structural components, like L-arginine and L-aspartic acid, are integral in the synthesis of platform chemicals such as cyanophycin (CPG). CPG can be hydrolyzed to produce arginine or poly-aspartates, serving as alternatives to chemical processes. These are used in Parkinson’s disease treatments and other therapeutic applications (Ahmed et al., 2016).
Study of Methylglyoxal and Protein Modification
Research involving methylglyoxal, a reactive alpha-oxoaldehyde, has explored its interaction with amino acids like arginine and lysine, forming advanced glycation end-products. These interactions and modifications have implications in understanding diabetes and neurodegenerative diseases, relevant to compounds structurally similar to (S)-N2-((4-((2-Naphthalenylcarbonyl)amino)phenyl)acetyl)-L-arginyl-L-isoleucyl-L-alpha-aspartyl-N-(2-methylbutyl)-L-argininamide (Nemet et al., 2006).
Nitrosation of Amino Acids
The study of nitrosation of amino acids, including L-isoleucine and L-aspartic acid, contributes to understanding their transformation under certain conditions, relevant in analyzing the stability and reactivity of similar compounds (Ulusoy et al., 2016).
Safety And Hazards
The safety and hazards of a compound are determined by studying its toxicity, flammability, and environmental impact.
Direcciones Futuras
Future directions could include potential applications of the compound, areas for further research, and possible improvements to its synthesis.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some or all of this information may not be available. It’s always a good idea to consult a chemistry professional or academic database for the most accurate and up-to-date information.
Propiedades
Número CAS |
124833-45-0 |
|---|---|
Nombre del producto |
(S)-N2-((4-((2-Naphthalenylcarbonyl)amino)phenyl)acetyl)-L-arginyl-L-isoleucyl-L-alpha-aspartyl-N-(2-methylbutyl)-L-argininamide |
Fórmula molecular |
C46H66N12O8 |
Peso molecular |
915.1 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-methylbutyl]amino]pentanoyl]amino]-3-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[4-(naphthalene-2-carbonylamino)phenyl]acetyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C46H66N12O8/c1-5-27(3)26-53-34(13-9-21-51-45(47)48)41(63)58-43(65)36(25-38(60)61)56-44(66)39(28(4)6-2)57-42(64)35(14-10-22-52-46(49)50)55-37(59)23-29-15-19-33(20-16-29)54-40(62)32-18-17-30-11-7-8-12-31(30)24-32/h7-8,11-12,15-20,24,27-28,34-36,39,53H,5-6,9-10,13-14,21-23,25-26H2,1-4H3,(H,54,62)(H,55,59)(H,56,66)(H,57,64)(H,60,61)(H4,47,48,51)(H4,49,50,52)(H,58,63,65)/t27-,28-,34-,35-,36-,39-/m0/s1 |
Clave InChI |
CWKUICQDCFQXIS-OCFLPWLCSA-N |
SMILES isomérico |
CC[C@H](C)CN[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES |
CCC(C)CNC(CCCN=C(N)N)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CCC(C)CNC(CCCN=C(N)N)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Apariencia |
Solid powder |
Otros números CAS |
124833-45-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AP 811 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



